molecular formula C30H40O4 B8672601 2,6-Bis((2-ethylhexyl)oxy)anthracene-9,10-dione CAS No. 332083-42-8

2,6-Bis((2-ethylhexyl)oxy)anthracene-9,10-dione

Cat. No. B8672601
CAS RN: 332083-42-8
M. Wt: 464.6 g/mol
InChI Key: QGEXFGIPDGFMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis((2-ethylhexyl)oxy)anthracene-9,10-dione is a useful research compound. Its molecular formula is C30H40O4 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Bis((2-ethylhexyl)oxy)anthracene-9,10-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis((2-ethylhexyl)oxy)anthracene-9,10-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

332083-42-8

Product Name

2,6-Bis((2-ethylhexyl)oxy)anthracene-9,10-dione

Molecular Formula

C30H40O4

Molecular Weight

464.6 g/mol

IUPAC Name

2,6-bis(2-ethylhexoxy)anthracene-9,10-dione

InChI

InChI=1S/C30H40O4/c1-5-9-11-21(7-3)19-33-23-13-15-25-27(17-23)29(31)26-16-14-24(18-28(26)30(25)32)34-20-22(8-4)12-10-6-2/h13-18,21-22H,5-12,19-20H2,1-4H3

InChI Key

QGEXFGIPDGFMTD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OCC(CC)CCCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Dihydroxyanthraquinone (100.0 g, 0.42 mol) and 2-ethylhexyl bromide (165.0 g, 0.86 mol) were dissolved in 1 L of DMF. To this solution was added anhydrous K2CO3 (120.0 g, 0.87 mol). The reaction was heated at 90° C. overnight. Most of DMF was removed and 500 mL of water was added. The reaction was extracted with ether (3×400 mL), washed with brine (1×200 mL), and dried over MgSO4. Solvent was removed and the crude product was recrystallized from methanol to give yellow powdery product 125.2 g (65% yield). 1H NMR (CDCl3) δ(ppm): 0.92-0.98 (m, 12H, CH3), 1.34-1.54 (m, 16H), 1.75-1.81 (m, 2H, CH(CH3)), 4.02 (d, J=5.5 Hz, 4H, OCH2), 7.19 (d, J=8.4 Hz, 2H), 7.70 (s, 2H), 8.19 (d, J=8.5 Hz, 2H); 13C NMR (CDCl3): 11.12, 14.06, 23.04, 23.88, 29.08, 30.51, 39.34, 71.34, 110.64, 120.84, 127.00, 129.62, 135.88, 164.29, 182.27. M.p. 49-51° C.; FD-MS: m/z 464 (M+).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

Into a 500 ml flask, 10 g (42 mmole) of 2,6-dihydroxyanthraquinone, 16.5 g (86 mmole) of 2-ethylhexyl bromide, 12 g (87 mmole) of anhydrous potassium carbonate and 200 ml of dimethylformamide (DMF) were placed, and the resultant mixture was heated at 90° C. under stirring for one night. After the reaction was completed, DMF was removed by distillation, and 50 ml of water was added. The reaction solution was treated by extraction with diethyl ether, washed with a saturated aqueous solution of sodium chloride and dried with magnesium sulfate. After the concentration under a reduced pressure, the obtained crude product was recrystallized from methanol, and 12.5 g of the quinone compound of the object compound was obtained (the yield: 65%; a yellow powder).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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